Zwittergent 310

説明

特性

IUPAC Name |

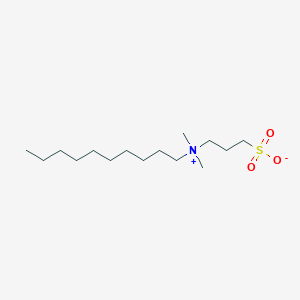

3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H33NO3S/c1-4-5-6-7-8-9-10-11-13-16(2,3)14-12-15-20(17,18)19/h4-15H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKALLSVICJPZTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1074545 | |

| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15163-36-7 | |

| Record name | Zwittergent 310 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015163367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Decyldimethylammonio)propanesulfonate inner salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1074545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-[decyl(dimethyl)ammonio]propane-1-sulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 10 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B27SPN7XME | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Technical Guide to the Critical Micelle Concentration of Zwittergent 3-10

Zwittergent 3-10, a synthetic zwitterionic detergent, is a versatile surfactant widely employed by researchers in biochemistry, cell biology, and molecular biology. Its utility spans various applications, including the solubilization of membrane proteins and lipids, protein crystallization, and as a component in cell lysis buffers. A key parameter governing its application is the Critical Micelle Concentration (CMC), the concentration at which individual detergent molecules (monomers) begin to aggregate into thermodynamically stable structures known as micelles. This guide provides an in-depth overview of the CMC of Zwittergent 3-10, methods for its determination, and the underlying principles of micelle formation.

Zwittergent 3-10: Properties and Critical Micelle Concentration

Zwittergent 3-10, also known by its chemical name n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, possesses a unique molecular structure.[1] It features a strongly basic quaternary ammonium ion and an acidic sulfonate ion of equal strength, allowing it to maintain its zwitterionic character over a broad pH range.[2][3][4] This ionic balance is thought to prevent irreversible binding to both anionic and cationic compounds.[2][3][4]

The formation of stable micelles is a defining characteristic of Zwittergent 3-10, enhancing its ability to solubilize substances and stabilize colloidal systems.[5] The CMC is a critical parameter for its effective use, with a generally accepted value in the range of 25-40 mM at a temperature of 20-25°C.[1][2][3][6][7]

| Property | Value |

| Synonyms | n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 3-(Decyldimethylammonio)propanesulfonate inner salt, SB3-10, Sulfobetaine 10[1][6][8] |

| CAS Number | 15163-36-7[1][3][7] |

| Molecular Formula | C₁₅H₃₃NO₃S[1] |

| Molecular Weight | 307.49 g/mol [1][3][7] |

| Critical Micelle Concentration (CMC) | 25-40 mM (20-25°C)[1][2][3][6][7] |

| Aggregation Number | 41[2][3][7] |

The Concept of Micelle Formation

The formation of micelles is a spontaneous process driven by the amphipathic nature of surfactant molecules like Zwittergent 3-10. These molecules possess a hydrophilic (water-attracting) "head" group and a hydrophobic (water-repelling) "tail" group. In aqueous solutions below the CMC, these molecules exist as monomers. As the concentration increases and reaches the CMC, the hydrophobic tails aggregate to minimize their contact with water, forming a hydrophobic core, while the hydrophilic heads remain exposed to the aqueous environment. This process is depicted in the logical diagram below.

Experimental Determination of the Critical Micelle Concentration

The CMC of a surfactant is determined empirically through various experimental techniques.[9] These methods rely on detecting a distinct change in a physical property of the surfactant solution as the concentration crosses the CMC.

Surface Tension Method

Principle: Surfactant molecules accumulate at the air-water interface, reducing the surface tension of the solution. As the concentration increases, the surface becomes saturated with monomers, and the surface tension decreases. Once the CMC is reached and micelles form, the monomer concentration remains relatively constant, leading to a plateau in the surface tension measurement. The CMC is identified as the inflection point on a plot of surface tension versus surfactant concentration.[10]

Protocol:

-

Prepare a series of aqueous solutions of Zwittergent 3-10 with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot the surface tension as a function of the logarithm of the Zwittergent 3-10 concentration.

-

The CMC is determined from the intersection of the two linear portions of the plot.

Conductometric Method

Principle: This method is suitable for ionic and zwitterionic surfactants. The conductivity of the solution changes with the surfactant concentration. Below the CMC, the conductivity increases linearly with the concentration of charged monomers. Above the CMC, the formation of larger, less mobile micelles leads to a change in the slope of the conductivity versus concentration plot.[11]

Protocol:

-

Prepare a stock solution of Zwittergent 3-10 in deionized water.

-

Measure the conductivity of a known volume of deionized water.

-

Make successive additions of the Zwittergent 3-10 stock solution to the water, measuring the conductivity after each addition.

-

Plot the specific conductivity against the concentration of Zwittergent 3-10.

-

The CMC is identified as the concentration at the point where the slope of the line changes.[12]

Fluorescence Spectroscopy Method

Principle: This technique utilizes a fluorescent probe that exhibits different fluorescence properties in polar and non-polar environments. When micelles form, the hydrophobic probe partitions into the non-polar interior of the micelles, resulting in a significant change in its fluorescence intensity or emission wavelength.

Protocol:

-

Prepare a series of Zwittergent 3-10 solutions containing a constant, low concentration of a hydrophobic fluorescent probe (e.g., pyrene or 1,6-diphenyl-1,3,5-hexatriene).

-

Measure the fluorescence intensity of each solution using a spectrofluorometer.

-

Plot the fluorescence intensity as a function of the Zwittergent 3-10 concentration.

-

The CMC is determined as the concentration at which a sharp increase in fluorescence intensity is observed.

The following diagram illustrates a typical experimental workflow for determining the CMC using the conductometric method.

Applications in Research

The knowledge of Zwittergent 3-10's CMC is crucial for its effective use in various research applications. For instance, in the solubilization of membrane proteins, a concentration above the CMC is typically required to ensure the formation of micelles that can encapsulate the hydrophobic domains of the proteins.[13][14] Conversely, for applications where the monomeric form is desired, the concentration should be kept below the CMC. Therefore, a thorough understanding of the CMC and the factors that can influence it, such as temperature and the presence of salts, is essential for designing and interpreting experiments involving this versatile detergent.

References

- 1. scbt.com [scbt.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. ZWITTERGENT 3-10 Detergent - CAS 15163-36-7 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 15163-36-7 [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. Sulfobetaine-10 (SB-10) | CAS 15163-36-7 - Products - Hopax Fine Chemicals [hopaxfc.com]

- 7. ZWITTERGENT 3-10 Detergent - CAS 15163-36-7 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 15163-36-7 [sigmaaldrich.com]

- 8. Zwittergent 310 | C15H33NO3S | CID 161111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. agilent.com [agilent.com]

- 10. journals.stmjournals.com [journals.stmjournals.com]

- 11. justagriculture.in [justagriculture.in]

- 12. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 13. merckmillipore.com [merckmillipore.com]

- 14. Effect of detergent on protein structure. Action of detergents on secondary and oligomeric structures of band 3 from bovine erythrocyte membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Zwittergent 3-10 Detergent: A Technical Guide to its Mechanism of Action and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zwittergent 3-10, a member of the sulfobetaine class of zwitterionic detergents, is a versatile and widely utilized surfactant in biochemical and proteomics research.[1][2] Its unique amphipathic nature, characterized by a hydrophilic headgroup possessing both a positive and a negative charge, and a hydrophobic tail, allows it to effectively solubilize membrane proteins and disrupt protein-protein interactions while often preserving the native protein structure and function.[2][3][4] This technical guide provides an in-depth overview of the mechanism of action of Zwittergent 3-10, its physicochemical properties, and detailed protocols for its application in protein research.

Zwitterionic detergents like Zwittergent 3-10 occupy a middle ground between the harshness of ionic detergents (e.g., SDS) and the mildness of non-ionic detergents (e.g., Triton X-100).[4][5] They are effective at breaking non-covalent protein-protein interactions, a crucial step in proteomic analysis, yet are generally considered non-denaturing, making them suitable for studies requiring the preservation of protein activity.[1][6][7] The defining characteristic of Zwittergent 3-10 is its zwitterionic nature, which is maintained over a broad pH range due to the presence of a strongly basic quaternary ammonium ion and a strongly acidic sulfonate ion.[8][9] This charge neutrality prevents irreversible binding to charged molecules and makes it compatible with various downstream applications, including ion-exchange chromatography and isoelectric focusing.[5][10]

Physicochemical Properties

The efficacy and gentleness of a detergent are largely dictated by its physicochemical properties. Key parameters for Zwittergent 3-10 and related detergents are summarized below to aid in experimental design.

| Property | Zwittergent 3-10 | Zwittergent 3-12 | Zwittergent 3-14 | Zwittergent 3-16 |

| Molecular Weight | 307.5 | 335.6 | 363.6 | 391.7 |

| Critical Micelle Concentration (CMC) (mM) | 25-40[8][11][12] | 2-4[11][12] | 0.1-0.4[11] | 0.01-0.06[11] |

| Aggregation Number | 41[8][9] | - | - | - |

| Micellar Weight (Da) | 12,500[12] | 18,500[12] | - | - |

| Charge | Zwitterionic[11] | Zwitterionic[11] | Zwitterionic[11] | Zwitterionic[11] |

Mechanism of Action: Membrane Protein Solubilization

The primary mechanism by which Zwittergent 3-10 and other detergents solubilize integral membrane proteins is a multi-step process that involves the disruption of the lipid bilayer and the formation of mixed micelles.

dot

Caption: Mechanism of membrane protein solubilization by Zwittergent 3-10.

At concentrations below its Critical Micelle Concentration (CMC), Zwittergent 3-10 monomers partition into the lipid bilayer. As the concentration increases and surpasses the CMC, the detergent molecules begin to form micelles in the aqueous solution.[13] These micelles then disrupt the lipid bilayer, leading to the formation of mixed micelles containing the membrane protein, lipids, and detergent molecules.[5][13] The hydrophobic tails of the Zwittergent 3-10 molecules interact with the hydrophobic transmembrane domains of the protein, effectively shielding them from the aqueous environment and keeping the protein in a soluble state.[13]

Experimental Protocols

Solubilization of Membrane Proteins for 2D Gel Electrophoresis

This protocol is a general guideline for the solubilization of membrane proteins from cell or tissue samples.

Materials:

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS or other suitable zwitterionic detergent (e.g., 2% Zwittergent 3-10), 40 mM Tris, 65 mM DTT (dithiothreitol), and a protease inhibitor cocktail.[1]

-

Sample (cell pellet or tissue homogenate)

-

Microcentrifuge

-

Sonicator

Procedure:

-

Cell Lysis: Resuspend the cell pellet or tissue homogenate in an appropriate volume of Lysis Buffer.[1]

-

Solubilization: Incubate the sample on a rocking platform for 1 hour at room temperature to facilitate protein solubilization.[1]

-

Sonication (Optional): To shear DNA and improve solubilization, sonicate the sample on ice using short bursts to prevent overheating.[1]

-

Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 30 minutes at 4°C to pellet any insoluble material.[1]

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins for downstream analysis.[1]

In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines a general procedure for the enzymatic digestion of proteins solubilized with Zwittergent 3-10 for bottom-up proteomic analysis.

Materials:

-

Lysis/Solubilization Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, containing 1-2% (w/v) Zwittergent 3-10.[1]

-

Reducing Agent: 10 mM DTT in 50 mM Ammonium Bicarbonate.[1]

-

Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.[1]

-

Trypsin Solution: Sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate.[1]

-

Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) or 5% Formic Acid.[1]

-

C18 desalting spin columns.

Procedure:

-

Protein Solubilization and Quantification: Lyse cells or tissues in the Lysis/Solubilization Buffer and quantify the protein concentration.[1]

-

Reduction: Add the reducing agent to a known amount of protein and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.[1]

-

Alkylation: Cool the sample to room temperature and add the alkylating agent. Incubate for 30-45 minutes in the dark at room temperature to cap the free sulfhydryl groups.[1]

-

Enzymatic Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the Zwittergent 3-10 concentration below its CMC (25-40 mM).[1] Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.[1]

-

Digestion Quenching: Stop the digestion by acidifying the sample with the Quenching Solution.[1]

-

Peptide Desalting: Desalt the resulting peptide mixture using C18 spin columns according to the manufacturer's instructions. The eluted peptides are now ready for LC-MS/MS analysis.[1]

Applications in Drug Development

Zwittergent 3-10 and other zwitterionic detergents are also finding applications in the field of drug development, particularly in the formulation of vaccines and other biotherapeutics containing membrane proteins.[14][15] They can be used to solubilize and stabilize recombinant membrane protein antigens, which are often challenging to produce and formulate.[14] For instance, Zwittergent 3-10 has been investigated for its ability to prevent aggregation and maintain the conformational integrity of viral spike proteins in vaccine formulations.[15] However, it is important to note that some zwitterionic detergents, including Zwittergent 3-10, have been shown to cause pain upon injection in animal models, which may limit their direct use in final drug products without further formulation strategies to mitigate this effect.[14][16]

Logical Workflow for Proteomics Analysis

The use of Zwittergent 3-10 is a critical step in many proteomics workflows, enabling the analysis of complex protein mixtures, especially those containing membrane proteins.

dot

Caption: A generalized workflow for proteomics analysis using Zwittergent 3-10.

Conclusion

Zwittergent 3-10 is a powerful and versatile zwitterionic detergent that plays a crucial role in modern biological research and drug development. Its ability to efficiently solubilize membrane proteins while generally preserving their native structure makes it an invaluable tool for proteomics, protein characterization, and the formulation of biotherapeutics. A thorough understanding of its physicochemical properties and mechanism of action is essential for its effective application in the laboratory. The protocols and workflows provided in this guide serve as a starting point for researchers to harness the full potential of Zwittergent 3-10 in their scientific endeavors.

References

- 1. benchchem.com [benchchem.com]

- 2. detergents.alfa-chemistry.com [detergents.alfa-chemistry.com]

- 3. scbt.com [scbt.com]

- 4. agscientific.com [agscientific.com]

- 5. med.unc.edu [med.unc.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Extraction of yeast mitochondrial membrane proteins by solubilization and detergent/polymer aqueous two-phase partitioning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. merckmillipore.com [merckmillipore.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. 清潔劑 - 陰離子、陽離子、滋味劑、消泡劑 [sigmaaldrich.com]

- 11. SDS Detergent | AAT Bioquest [aatbio.com]

- 12. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 13. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 14. WO2005065708A2 - Formulations of hydrophobic proteins in an immunogenic composition having improved tolerability - Google Patents [patents.google.com]

- 15. Formulation Development of a COVID-19 Recombinant Spike Protein-Based Vaccine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. CA2551896A1 - Formulations of hydrophobic proteins in an immunogenic composition having improved tolerability - Google Patents [patents.google.com]

Zwittergent 3-10: A Comprehensive Technical Guide for Researchers

Introduction

Zwittergent 3-10, also known as n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic detergent widely employed in biochemical and life sciences research.[1][2] Its unique amphipathic structure, consisting of a hydrophobic 10-carbon alkyl chain and a hydrophilic sulfobetaine head group, makes it highly effective for a variety of applications, including the solubilization and stabilization of membrane proteins, proteomics sample preparation, and enhancing enzymatic reactions.[3][4][5][6]

A key characteristic of Zwittergent 3-10 is its ability to retain its zwitterionic nature over a broad pH range.[1][7][8] This is due to the presence of a strongly basic quaternary ammonium ion and a strongly acidic sulfonate ion.[1][8] This charge balance minimizes non-specific binding to charged molecules, making it a gentle yet effective surfactant for maintaining the native structure and function of proteins during extraction and analysis.[1][3] This guide provides an in-depth overview of the physical and chemical properties, applications, and relevant experimental protocols for Zwittergent 3-10.

Physical and Chemical Properties

Zwittergent 3-10 is a white, solid material that is soluble in water.[1][7] Its properties are defined by a balance between its hydrophobic tail and its charged, hydrophilic headgroup, which dictates its behavior in aqueous solutions and its interaction with biological macromolecules.

Table 1: General and Physical Properties of Zwittergent 3-10

| Property | Value | References |

| Appearance | White solid | [1][7][9] |

| Solubility | Soluble in water | [1][4][7] |

| Storage Temperature | 15°C to 30°C | [1][7] |

| Stability | Stock solutions are stable for up to 6 months at 4°C. The product is considered stable, and hazardous polymerization will not occur. | [1][7][8][10] |

Table 2: Chemical and Micellar Properties of Zwittergent 3-10

| Property | Value | References |

| CAS Number | 15163-36-7 | [1][2][7] |

| Molecular Formula | C₁₅H₃₃NO₃S | [1][2][7][9] |

| Molecular Weight | 307.49 g/mol | [2][7][10] |

| Purity | ≥98-99% (by TLC) | [1][2][7] |

| Critical Micelle Concentration (CMC) | 25 - 40 mM | [1][2][7][9] |

| Aggregation Number | 41 | [1][4][7][9] |

| Average Micellar Weight | 12,600 Da | [4] |

| Synonyms | n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, 3-(Decyldimethylamino)propanesulfonic acid | [1][2][11] |

Experimental Protocols and Workflows

Zwittergent 3-10 is a versatile tool for researchers. Below are detailed methodologies and workflows illustrating its application in protein research.

General Workflow for Protein Solubilization

The primary application of Zwittergent 3-10 is the solubilization of proteins, particularly those embedded in lipid membranes, while preserving their biological activity.[3][4][5] The following workflow outlines the key steps in this process.

Caption: Workflow for membrane protein solubilization using Zwittergent 3-10.

Methodology: Protein Solubilization for 2D Gel Electrophoresis [3]

-

Prepare Lysis Buffer: A typical lysis buffer consists of 7 M Urea, 2 M Thiourea, 40 mM Tris, and a suitable concentration of Zwittergent 3-10 (typically 1-4% w/v). Protease inhibitors and a reducing agent like Dithiothreitol (DTT) should also be added.

-

Cell Lysis: Resuspend the cell pellet or tissue homogenate in the prepared lysis buffer.

-

Solubilization: Incubate the mixture on a rocking platform for 1 hour at room temperature. This allows the detergent to disrupt membranes and solubilize the proteins. For more resistant samples, sonication can be employed.[12]

-

Clarification: Centrifuge the lysate at high speed (e.g., >12,000 x g) to pellet any insoluble material.

-

Sample Collection: Carefully collect the supernatant, which contains the solubilized proteins, for downstream applications like 2D-GE.

Protocol for In-Solution Protein Digestion for Mass Spectrometry

Zwittergent 3-10 can be used in the initial stages of sample preparation for "bottom-up" proteomics. Its compatibility with downstream enzymatic digestion makes it a valuable tool.

Caption: Workflow for in-solution protein digestion for mass spectrometry.

Methodology: In-Solution Digestion [3]

-

Solubilization: Solubilize proteins in a buffer of 50 mM Ammonium Bicarbonate (pH 8.0) containing 1-2% (w/v) Zwittergent 3-10.

-

Reduction: Add DTT to a final concentration of 10 mM and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature. Add iodoacetamide to a final concentration of 55 mM and incubate for 30-45 minutes in the dark to alkylate free sulfhydryl groups.

-

Digestion: Add sequencing-grade trypsin and incubate overnight at 37°C. The ratio of trypsin to protein is typically 1:50 to 1:100.

-

Quenching: Stop the digestion by adding an acid, such as 0.1% Trifluoroacetic Acid (TFA).

-

Cleanup: Before mass spectrometry analysis, it is crucial to remove the detergent and salts. This is typically achieved using a C18 desalting spin column.

Decision Framework for Detergent Application

Choosing the right conditions for protein solubilization is critical for experimental success. This logical diagram outlines a decision-making process for utilizing Zwittergent 3-10.

Caption: Decision workflow for applying Zwittergent 3-10 in protein studies.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. Sulfobetaine 3-10 (SB 3-10) Detergent | AAT Bioquest [aatbio.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. EP2069487B1 - Zwitterionic detergents for the storage and use of dna polymerases - Google Patents [patents.google.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Zwittergent® 3-10洗涤剂 A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. | Sigma-Aldrich [sigmaaldrich.com]

- 9. ZWITTERGENT® 3-10 Detergent - CAS 15163-36-7 - Calbiochem | 693021 [merckmillipore.com]

- 10. datasheets.scbt.com [datasheets.scbt.com]

- 11. Zwittergent 310 | C15H33NO3S | CID 161111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Protein purification [bio-protocol.org]

An In-Depth Technical Guide to the Aggregation Properties of Zwittergent 3-10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the aggregation number and micelle size of the zwitterionic detergent, Zwittergent 3-10 (n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate). This information is critical for its application in the solubilization and stabilization of proteins, particularly membrane proteins, in research and pharmaceutical development.

Core Physicochemical Properties of Zwittergent 3-10

Zwittergent 3-10 is a widely utilized non-denaturing zwitterionic detergent that maintains its zwitterionic character over a broad pH range. This property is crucial for maintaining the native structure and function of proteins during purification and analysis. The aggregation of individual detergent molecules into micelles is a key characteristic that dictates its solubilizing power. The critical parameters governing this behavior are the Critical Micelle Concentration (CMC), aggregation number, and the resulting micelle size.

Quantitative Data Summary

The following table summarizes the key quantitative data for Zwittergent 3-10, compiled from various technical data sheets and scientific literature.

| Parameter | Value | Unit |

| Molecular Weight | 307.49 | g/mol |

| Critical Micelle Concentration (CMC) | 25 - 40 | mM |

| Aggregation Number (N) | 41 | dimensionless |

| Micellar Molecular Weight | ~12,500 | Da |

Understanding Micellization: A Conceptual Workflow

The formation of micelles is a thermodynamically driven process that occurs above a specific detergent concentration known as the Critical Micelle Concentration (CMC). Below the CMC, Zwittergent 3-10 exists predominantly as monomers in solution. As the concentration increases to and beyond the CMC, the monomers self-assemble into spherical aggregates, or micelles, to minimize the unfavorable interactions between their hydrophobic tails and the aqueous environment.

Caption: A diagram illustrating the transition from Zwittergent 3-10 monomers to micelles as the concentration surpasses the CMC.

Experimental Protocols for Characterization

The determination of the aggregation number and micelle size of detergents like Zwittergent 3-10 relies on a variety of biophysical techniques. Below are detailed methodologies for the key experiments commonly cited for these purposes.

Determination of Critical Micelle Concentration (CMC) by Conductivity Measurement

The CMC of ionic or zwitterionic detergents can be determined by measuring the change in the electrical conductivity of the solution as a function of detergent concentration.

Principle: Below the CMC, the conductivity of the solution increases linearly with the concentration of the detergent monomers. Above the CMC, the formation of micelles, which have a lower mobility than the individual monomers, leads to a change in the slope of the conductivity versus concentration plot. The intersection of the two linear portions of the plot corresponds to the CMC.

Experimental Workflow:

Caption: Workflow for determining the Critical Micelle Concentration (CMC) of Zwittergent 3-10 using conductivity measurements.

Detailed Protocol:

-

Solution Preparation: Prepare a stock solution of Zwittergent 3-10 in deionized water. A series of dilutions are then prepared from the stock solution to cover a concentration range both below and above the expected CMC (e.g., from 1 mM to 100 mM).

-

Conductivity Measurement: A calibrated conductivity meter is used to measure the electrical conductivity of each solution. It is crucial to maintain a constant temperature throughout the measurements, as conductivity is temperature-dependent.

-

Data Analysis: The measured conductivity values are plotted against the corresponding Zwittergent 3-10 concentration. The resulting graph will show two linear regions with different slopes. The point of intersection of the two extrapolated linear fits represents the CMC.

Determination of Aggregation Number by Steady-State Fluorescence Quenching

This technique is a powerful method for determining the average number of detergent molecules in a micelle.[1]

Principle: The method involves the use of a fluorescent probe (e.g., pyrene) that partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence is dependent on the concentration of micelles. By analyzing the quenching efficiency at different quencher concentrations, the micelle concentration can be determined, and subsequently, the aggregation number can be calculated.[1]

Experimental Workflow:

Caption: Workflow for determining the aggregation number of Zwittergent 3-10 micelles using steady-state fluorescence quenching.

Detailed Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of Zwittergent 3-10 at a concentration well above its CMC.

-

Prepare a stock solution of a fluorescent probe (e.g., pyrene in a volatile solvent).

-

Prepare a stock solution of a quencher (e.g., cetylpyridinium chloride).

-

-

Sample Preparation:

-

A series of solutions containing a fixed concentration of Zwittergent 3-10 and the fluorescent probe are prepared. The probe concentration should be low enough to ensure that there is, on average, no more than one probe molecule per micelle.

-

To these solutions, varying amounts of the quencher stock solution are added.

-

-

Fluorescence Measurement: The steady-state fluorescence intensity of the probe is measured for each sample using a spectrofluorometer at an appropriate excitation and emission wavelength for the chosen probe.

-

Data Analysis: The data is analyzed using the following equation, which relates the fluorescence intensities in the absence (I₀) and presence (I) of the quencher to the quencher concentration ([Q]) and the micelle concentration ([M]):

ln(I₀/I) = [Q] / [M]

A plot of ln(I₀/I) versus [Q] should yield a straight line with a slope of 1/[M]. Once the micelle concentration is known, the aggregation number (N) can be calculated using the formula:

N = (Ctotal - CMC) / [M]

where Ctotal is the total detergent concentration.

Determination of Micelle Size by Dynamic Light Scattering (DLS)

DLS is a non-invasive technique used to measure the size distribution of small particles and molecules in solution.

Principle: DLS measures the fluctuations in the intensity of scattered light caused by the Brownian motion of the micelles in solution. The rate of these fluctuations is related to the diffusion coefficient of the micelles, which in turn is related to their hydrodynamic radius through the Stokes-Einstein equation.

Experimental Workflow:

Caption: Workflow for determining the micelle size of Zwittergent 3-10 using Dynamic Light Scattering (DLS).

Detailed Protocol:

-

Sample Preparation: A solution of Zwittergent 3-10 is prepared in a suitable buffer at a concentration above the CMC. The solution must be filtered through a low protein-binding filter (e.g., 0.22 µm) to remove any dust or large aggregates that could interfere with the measurement.

-

DLS Measurement: The filtered sample is placed in a clean cuvette and inserted into the DLS instrument. The instrument's laser illuminates the sample, and a detector measures the scattered light at a specific angle over time.

-

Data Analysis: The instrument's software calculates the autocorrelation function of the intensity fluctuations. This function is then analyzed to determine the diffusion coefficient of the micelles. The hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation:

D = kBT / (6πηRh)

where D is the diffusion coefficient, kB is the Boltzmann constant, T is the absolute temperature, and η is the viscosity of the solvent. The software typically provides a size distribution plot, showing the mean hydrodynamic diameter and the polydispersity of the micelle population.

Conclusion

The aggregation number and micelle size of Zwittergent 3-10 are fundamental parameters that influence its effectiveness in solubilizing and stabilizing biomolecules. A thorough understanding of these properties, along with the experimental methods used for their determination, is essential for the successful application of this versatile detergent in research, and drug development. The protocols outlined in this guide provide a solid foundation for the characterization of Zwittergent 3-10 and other detergents in the laboratory.

References

The Zwitterionic Nature of Zwittergent 3-10: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zwittergent 3-10, also known by its chemical name n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic detergent widely utilized in biochemical and biophysical research, as well as in the early stages of drug development.[1][2][3][4] Its utility stems from its unique amphipathic nature, possessing both a hydrophobic alkyl tail and a hydrophilic headgroup that contains both a positively charged quaternary ammonium ion and a negatively charged sulfonate group.[1][5] This structure confers a net neutral charge over a broad pH range, a property that distinguishes it from many other detergents and makes it particularly valuable for the solubilization and stabilization of biological macromolecules, especially membrane proteins, without altering their native charge.[1][5][6] This guide provides a comprehensive technical overview of the zwitterionic nature of Zwittergent 3-10, including its physicochemical properties, experimental characterization, and applications.

Physicochemical Properties of Zwittergent 3-10

The efficacy and versatility of Zwittergent 3-10 are rooted in its distinct chemical and physical characteristics. A summary of its key quantitative properties is presented in the tables below.

Table 1: General and Chemical Properties of Zwittergent 3-10

| Property | Value |

| Chemical Name | n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate |

| Synonyms | SB 3-10, Zwittergent® 3-10 |

| CAS Number | 15163-36-7 |

| Molecular Formula | C₁₅H₃₃NO₃S |

| Molecular Weight | 307.49 g/mol [3] |

| Appearance | White powder |

Table 2: Micellar and Solution Properties of Zwittergent 3-10

| Property | Value |

| Critical Micelle Concentration (CMC) | 25-40 mM[1][7] |

| Aggregation Number | 41[1][7] |

| Average Micellar Weight | ~12.5 kDa |

| Solubility | Soluble in water |

The Zwitterionic Core: A Structural Overview

The zwitterionic character of Zwittergent 3-10 is a direct consequence of its molecular architecture. The molecule consists of a ten-carbon alkyl chain (decyl group) that forms the hydrophobic tail, and a hydrophilic headgroup containing a permanently positively charged quaternary ammonium group and a strongly acidic sulfonate group, which is negatively charged over a wide pH range. This dual-charge nature within the same molecule results in a net charge of zero, a defining feature of zwitterions.

Experimental Protocols for Characterizing Zwitterionic Nature

The defining characteristic of a zwitterionic surfactant like Zwittergent 3-10 is its charge neutrality over a range of pH values. This can be experimentally verified through techniques such as potentiometric titration and zeta potential measurements.

Protocol 1: Potentiometric Titration to Determine pKa Values

Objective: To determine the pKa values of the acidic and basic groups of Zwittergent 3-10, thereby confirming its zwitterionic nature.

Materials:

-

Zwittergent 3-10

-

Deionized water (degassed)

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

-

pH meter with a calibrated electrode

-

Stir plate and stir bar

-

Buret

Methodology:

-

Sample Preparation: Prepare a solution of Zwittergent 3-10 in deionized water at a concentration above its CMC (e.g., 50 mM).

-

Acidic Titration: a. Pipette a known volume of the Zwittergent 3-10 solution into a beaker. b. Place the beaker on a stir plate and immerse the pH electrode in the solution. c. Record the initial pH. d. Add small, known increments of the standardized HCl solution from a buret. e. Record the pH after each addition, allowing the reading to stabilize. f. Continue the titration until the pH drops significantly and then plateaus.

-

Alkaline Titration: a. Repeat the procedure with a fresh sample of the Zwittergent 3-10 solution, this time titrating with the standardized NaOH solution. b. Continue the titration until the pH rises significantly and then plateaus.

-

Data Analysis: a. Plot the pH versus the volume of titrant added for both titrations. b. Determine the equivalence points from the inflection points of the titration curves. c. The pKa values can be determined from the pH at the half-equivalence points. For a zwitterionic compound with a strong acid and a strong base, the titration curve will show buffering regions corresponding to the pKa of the acidic and basic groups.

Protocol 2: Zeta Potential Measurement to Assess Surface Charge

Objective: To measure the zeta potential of Zwittergent 3-10 micelles at various pH values to demonstrate their charge neutrality.

Materials:

-

Zwittergent 3-10 solution (above CMC)

-

pH buffer solutions (e.g., pH 2 to 12)

-

Zeta potential analyzer

-

pH meter

Methodology:

-

Sample Preparation: Prepare a series of Zwittergent 3-10 solutions in different pH buffers. Ensure the final concentration of the detergent is above its CMC.

-

Zeta Potential Measurement: a. Calibrate the zeta potential analyzer according to the manufacturer's instructions. b. Measure the zeta potential of each Zwittergent 3-10 solution at a constant temperature. c. Record the zeta potential and the corresponding pH.

-

Data Analysis: a. Plot the zeta potential as a function of pH. b. For a true zwitterionic surfactant that maintains its net neutrality, the zeta potential should remain close to zero across a broad pH range.

Logical Workflow for Characterization

The experimental characterization of the zwitterionic properties of a detergent follows a logical progression from basic property determination to more advanced charge analysis.

Mechanism of Action in Protein Solubilization

The zwitterionic nature of Zwittergent 3-10 is key to its effectiveness in solubilizing membrane proteins while generally preserving their native structure and function. Unlike ionic detergents that can denature proteins by altering their overall charge, the net neutrality of Zwittergent 3-10 minimizes such disruptive interactions.

The solubilization process involves the insertion of the hydrophobic tails of the detergent molecules into the lipid bilayer of the cell membrane. As the detergent concentration increases, the lipid bilayer becomes saturated, leading to the formation of mixed micelles containing lipids, detergent molecules, and the membrane protein. The hydrophilic headgroups of the detergent molecules orient towards the aqueous environment, effectively shielding the hydrophobic regions of the protein and rendering it soluble.

Applications in Research and Drug Development

The unique properties of Zwittergent 3-10 make it a valuable tool in various scientific disciplines.

-

Proteomics: Zwittergent 3-10 is widely used for the solubilization of proteins, particularly membrane proteins, for downstream analysis by techniques such as two-dimensional gel electrophoresis (2D-GE) and mass spectrometry.[5][8][9] Its net neutral charge does not interfere with isoelectric focusing, the first dimension of 2D-GE.

-

Structural Biology: By maintaining the native conformation of proteins, Zwittergent 3-10 facilitates structural studies using techniques like X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy.

-

Drug Development: In the early stages of drug discovery, Zwittergent 3-10 can be used to solubilize and stabilize target proteins, such as membrane receptors and enzymes, for high-throughput screening of compound libraries.

-

Biochemical Assays: The non-denaturing nature of Zwittergent 3-10 allows for the development of functional assays for membrane-bound enzymes and receptors in a soluble format.

Conclusion

Zwittergent 3-10 is a powerful and versatile zwitterionic detergent whose utility is fundamentally linked to its unique molecular structure. The presence of both a positive and a negative charge within its hydrophilic headgroup results in a net neutral molecule over a broad pH range. This property allows for the effective solubilization of biological macromolecules, particularly membrane proteins, while minimizing denaturation and preserving their native structure and function. A thorough understanding of its physicochemical properties and the application of appropriate experimental protocols are crucial for leveraging the full potential of Zwittergent 3-10 in research and drug development.

References

- 1. Efficient and non-denaturing membrane solubilization combined with enrichment of membrane protein complexes by detergent/polymer aqueous two-phase partitioning for proteome analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. discovery.researcher.life [discovery.researcher.life]

- 3. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. benchchem.com [benchchem.com]

- 6. bio-rad.com [bio-rad.com]

- 7. merckmillipore.com [merckmillipore.com]

- 8. Two-Dimensional Southwestern Blotting and Characterization of Transcription Factors On-blot - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate (Zwittergent 3-10)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and common applications of the zwitterionic detergent n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate. This detergent, also widely known by its trade names Zwittergent 3-10 and SB3-10, is a valuable tool in biochemical and proteomics research, particularly for the solubilization and manipulation of membrane proteins.

Molecular Structure and Identification

n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate is a sulfobetaine-type zwitterionic surfactant.[1] Its structure consists of a hydrophobic 10-carbon alkyl chain (n-decyl) and a hydrophilic headgroup.[2] The headgroup contains a permanently positively charged quaternary ammonium ion and a negatively charged sulfonate group, making the molecule electrically neutral over a wide pH range.[3][4][5]

Key Identifiers:

-

IUPAC Name: 3-[decyl(dimethyl)azaniumyl]propane-1-sulfonate[6]

-

CAS Number: 15163-36-7[4]

-

Chemical Formula: C₁₅H₃₃NO₃S[3]

-

SMILES: CCCCCCCCCC--INVALID-LINK--(C)CCCS(=O)(=O)[O-][6]

Physicochemical Properties

The amphipathic nature of n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate governs its utility as a detergent. The balance between its hydrophobic tail and hydrophilic headgroup allows it to form micelles in aqueous solutions and interact with hydrophobic membrane proteins, effectively extracting them from the lipid bilayer in their native state.[7][8]

| Property | Value | References |

| Molecular Weight | 307.49 g/mol | [4] |

| Appearance | White solid/powder | [7][9] |

| Solubility | Water soluble | [4][7] |

| Critical Micelle Concentration (CMC) | 25-40 mM | [3][4][7][8] |

| Aggregation Number | 41 | [3][4][7][8] |

| Average Micellar Weight | 12,600 | [7][8] |

| Purity | ≥99% (by TLC) | [3] |

Applications in Research and Drug Development

This zwitterionic detergent is widely employed in various biochemical and molecular biology applications.[10] Its ability to break protein-protein and lipid-protein interactions without denaturing the protein makes it particularly useful for:

-

Solubilization of membrane proteins: It is a detergent of choice for extracting membrane proteins from biological membranes for subsequent analysis.[7][8]

-

Two-dimensional gel electrophoresis (2DGE): It is often included in rehydration and lysis buffers to improve the solubilization and separation of complex protein mixtures, including outer membrane proteins.[11][12]

-

Protein purification and crystallization: It helps to maintain the solubility and stability of purified proteins.[10][13]

-

Cell lysis: It is used in lysis buffers to disrupt cell membranes and release intracellular contents.[10]

-

Mass spectrometry-based proteomics: It is used in sample preparation protocols for the enzymatic digestion of proteins.[2]

Experimental Protocols

Below are detailed methodologies for key experiments involving n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

Protocol 1: Solubilization of Membrane Proteins for Two-Dimensional Gel Electrophoresis (2DGE)

This protocol provides a general guideline for the solubilization of proteins from cell pellets or tissue homogenates for 2DGE analysis.[2]

Materials:

-

Lysis Buffer: 7 M Urea, 2 M Thiourea, 4% (w/v) CHAPS (or 1-2% w/v n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate), 40 mM Tris, 65 mM Dithiothreitol (DTT), and a protease inhibitor cocktail.

-

Sample (e.g., cell pellet, tissue homogenate)

-

Microcentrifuge

-

Sonicator

Procedure:

-

Cell Lysis: Resuspend the cell pellet or tissue homogenate in an appropriate volume of the Lysis Buffer.

-

Solubilization: Incubate the sample on a rocking platform for 1 hour at room temperature to facilitate protein solubilization.

-

Sonication (Optional): To further disrupt cells and shear nucleic acids, sonicate the sample on ice.

-

Centrifugation: Clarify the lysate by centrifuging at high speed (e.g., >12,000 x g) for 15-30 minutes at 4°C to pellet insoluble debris.

-

Supernatant Collection: Carefully collect the supernatant containing the solubilized proteins for downstream 2DGE analysis.

Protocol 2: In-Solution Protein Digestion for Mass Spectrometry

This protocol outlines a general procedure for the enzymatic digestion of solubilized proteins for bottom-up proteomics analysis.[2]

Materials:

-

Lysis/Solubilization Buffer: 50 mM Ammonium Bicarbonate, pH 8.0, containing 1-2% (w/v) n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate.

-

Reducing Agent: 10 mM DTT in 50 mM Ammonium Bicarbonate.

-

Alkylating Agent: 55 mM Iodoacetamide (IAA) in 50 mM Ammonium Bicarbonate.

-

Trypsin Solution: Sequencing-grade modified trypsin in 50 mM Ammonium Bicarbonate.

-

Quenching Solution: 0.1% Trifluoroacetic Acid (TFA) or 5% Formic Acid.

Procedure:

-

Protein Solubilization: Lyse cells or tissues in the Lysis/Solubilization Buffer and quantify the protein concentration.

-

Reduction: To a known amount of protein, add the reducing agent and incubate for 30-60 minutes at 56°C to reduce disulfide bonds.

-

Alkylation: Cool the sample to room temperature and add the alkylating agent. Incubate for 30-45 minutes in the dark at room temperature to cap the free sulfhydryl groups.

-

Enzymatic Digestion: Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the detergent concentration below its critical micelle concentration (CMC). Add trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:50) and incubate overnight at 37°C.

-

Digestion Quenching: Stop the digestion by acidifying the sample with the Quenching Solution.

-

Detergent Removal: Proceed with detergent removal protocols, such as using C18 desalting spin columns, prior to mass spectrometry analysis.

Visualizations

Logical Relationship of Physicochemical Properties

Caption: Relationship between molecular structure and protein solubilization.

Experimental Workflow: Membrane Protein Extraction and Analysis

Caption: Workflow for membrane protein analysis using Zwittergent 3-10.

References

- 1. cephamls.com [cephamls.com]

- 2. benchchem.com [benchchem.com]

- 3. ZWITTERGENT® 3-10 Detergent - CAS 15163-36-7 - Calbiochem | 693021 [merckmillipore.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. scientificlabs.com [scientificlabs.com]

- 6. Zwittergent 310 | C15H33NO3S | CID 161111 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Sulfobetaine 3-10 (SB 3-10) [gbiosciences.com]

- 8. Sulfobetaine 3-10 (SB 3-10) Detergent | AAT Bioquest [aatbio.com]

- 9. chemimpex.com [chemimpex.com]

- 10. merckmillipore.com [merckmillipore.com]

- 11. Two-Dimensional Southwestern Blotting and Characterization of Transcription Factors On-blot - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Protein purification [bio-protocol.org]

Zwittergent 3-10: A Technical Guide to Solubility in Biochemical Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of Zwittergent 3-10, a zwitterionic detergent widely utilized in life sciences research. Acknowledging the critical role of appropriate buffering systems in experimental success, this document outlines the known solubility properties of Zwittergent 3-10 and furnishes a detailed experimental protocol for determining its solubility in various common laboratory buffers.

Introduction to Zwittergent 3-10

Zwittergent 3-10, also known as n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a synthetic zwitterionic surfactant.[1] Its unique amphipathic structure, featuring a hydrophobic decyl chain and a hydrophilic headgroup with both a strongly basic quaternary ammonium ion and an acidic sulfonate ion, allows it to effectively interact with both polar and non-polar substances.[1][2] This dual-charge character is maintained over a broad pH range, making it a versatile tool for applications such as protein solubilization, particularly of membrane proteins, and as a component in cell lysis buffers.[1][3][4][5] Unlike ionic detergents, zwitterionic detergents like Zwittergent 3-10 are less denaturing, often preserving the native structure and function of proteins.[6][7]

Physicochemical Properties of Zwittergent 3-10

A summary of the key physicochemical properties of Zwittergent 3-10 is presented below. Understanding these parameters is essential for its effective application in experimental design.

| Property | Value | References |

| Synonyms | n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | [8] |

| Molecular Formula | C₁₅H₃₃NO₃S | [8][9] |

| Molecular Weight | 307.49 g/mol | [1][8] |

| Appearance | White solid/powder | [9] |

| Critical Micelle Concentration (CMC) | 25 - 40 mM | [1][4][5] |

| Aggregation Number | 41 | [4][5][10] |

| General Solubility | Soluble in water | [1][4][9][10] |

Solubility of Zwittergent 3-10 in Different Buffers

While Zwittergent 3-10 is generally described as water-soluble, specific quantitative data on its solubility limits in commonly used biochemical buffers such as Tris, phosphate, and HEPES are not extensively published. The solubility can be influenced by several factors including:

-

Buffer Composition and Ionic Strength: Salts can affect the solubility of detergents. Non-ionic and zwitterionic detergents are generally less affected by salt concentration than ionic detergents.[6][11]

-

pH: Zwittergent 3-10 maintains its zwitterionic character over a wide pH range, which suggests its solubility may be stable across different pH values.[1][4][5]

-

Temperature: Temperature can influence the solubility and micellar properties of detergents.[6]

Given the lack of specific solubility data, it is often necessary for researchers to determine the solubility of Zwittergent 3-10 empirically for their specific buffer system and experimental conditions.

Experimental Protocol for Determining Zwittergent 3-10 Solubility

The following is a detailed methodology for determining the solubility of Zwittergent 3-10 in a buffer of interest. This protocol is based on standard laboratory practices for assessing the solubility of chemical compounds.

Objective: To determine the saturation point of Zwittergent 3-10 in a specific buffer at a defined temperature.

Materials:

-

Zwittergent 3-10 powder

-

Buffer of interest (e.g., Tris-HCl, Sodium Phosphate, HEPES) at the desired pH and concentration

-

Analytical balance

-

Volumetric flasks and pipettes

-

Magnetic stirrer and stir bars

-

Temperature-controlled water bath or incubator

-

Spectrophotometer or nephelometer (optional, for turbidity measurement)

-

Microcentrifuge

-

Filtration device (e.g., 0.22 µm syringe filter)

Procedure:

-

Buffer Preparation: Prepare the desired buffer solution at the intended concentration and pH. Ensure the buffer has been filtered to remove any particulate matter.

-

Preparation of Serial Solutions:

-

Accurately weigh a specific amount of Zwittergent 3-10 powder.

-

Prepare a series of solutions with increasing concentrations of Zwittergent 3-10 in the chosen buffer. This can be done by adding progressively larger amounts of the detergent to a fixed volume of buffer in separate containers.

-

-

Equilibration:

-

Place the prepared solutions on a magnetic stirrer at a constant, controlled temperature (e.g., room temperature or 4°C).

-

Allow the solutions to mix for a sufficient period (e.g., 2-4 hours) to ensure equilibrium is reached.

-

-

Observation of Solubility:

-

Visually inspect each solution for any undissolved particles or turbidity. The appearance of a persistent cloudy or hazy solution indicates that the solubility limit has been exceeded.

-

-

Quantitative Measurement (Optional):

-

For a more precise determination, measure the turbidity of each solution using a spectrophotometer (at a wavelength where the detergent does not absorb, e.g., 600 nm) or a nephelometer. A sharp increase in turbidity indicates the formation of a precipitate.

-

-

Separation of Undissolved Material:

-

For the solutions that appear to be at or near saturation, centrifuge a sample at high speed (e.g., 10,000 x g) for 10-15 minutes to pellet any undissolved detergent.

-

-

Determination of Soluble Concentration:

-

Carefully collect the supernatant, avoiding the pellet.

-

The concentration of the Zwittergent 3-10 in the clear supernatant of the most concentrated solution that shows no precipitate represents the solubility limit under those conditions. If a method for quantifying the detergent is available (e.g., via a specific assay or chromatography), the supernatant can be analyzed to determine the precise concentration.

-

Visualizing Experimental and Logical Workflows

To aid in the conceptualization of the experimental processes and logical relationships involved in assessing Zwittergent 3-10 solubility, the following diagrams are provided.

Conclusion

Zwittergent 3-10 is an invaluable tool in the fields of biochemistry and drug development due to its mild yet effective protein solubilizing properties. While its general solubility in water is well-established, its specific solubility limits in various buffer systems are highly dependent on the experimental conditions. The provided experimental protocol offers a robust framework for researchers to empirically determine the solubility of Zwittergent 3-10 in their specific buffer of choice, ensuring optimal performance in downstream applications. Careful consideration of the factors influencing solubility will lead to more reproducible and reliable experimental outcomes.

References

- 1. ZWITTERGENT 3-10 Detergent - CAS 15163-36-7 - Calbiochem A synthetic zwitterionic detergent, which unlike other amphoteric surfactants, retains its zwitterionic character over a broad pH range. 15163-36-7 [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. scientificlabs.co.uk [scientificlabs.co.uk]

- 5. merckmillipore.com [merckmillipore.com]

- 6. wolfson.huji.ac.il [wolfson.huji.ac.il]

- 7. hamptonresearch.com [hamptonresearch.com]

- 8. scbt.com [scbt.com]

- 9. Zwitterionic Detergents for 2D Gel Electrophoresis [gbiosciences.com]

- 10. scientificlabs.com [scientificlabs.com]

- 11. merckmillipore.com [merckmillipore.com]

The Influence of pH on the Stability and Performance of Zwittergent 3-10: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zwittergent 3-10, also known as n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a zwitterionic detergent widely utilized in biochemical and biopharmaceutical research. Its unique properties make it an effective agent for solubilizing membrane proteins, disrupting lipid-protein interactions, and in various applications for protein purification and analysis. A key characteristic of Zwittergent 3-10 is its purported stability and consistent performance across a wide range of pH values. This technical guide provides an in-depth analysis of the effect of pH on the stability and performance of Zwittergent 3-10, supported by available data and detailed experimental protocols.

Zwittergent 3-10 belongs to the sulfobetaine class of detergents. Its structure consists of a hydrophobic 10-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion. This zwitterionic nature, with a permanent positive and a permanent negative charge, results in a net neutral molecule over a broad pH range, which is central to its stability and performance characteristics.

pH and the Chemical Stability of Zwittergent 3-10

A critical attribute of any detergent used in biological research is its chemical stability under various experimental conditions, including a range of pH values. Zwittergent 3-10 is noted for its exceptional stability across a wide pH spectrum.[1][2] This stability is inherent to the chemical nature of its constituent functional groups.

The headgroup of Zwittergent 3-10 contains a quaternary ammonium cation and a sulfonate anion. The quaternary ammonium group is a strong cation, meaning it remains positively charged regardless of the solution's pH. Similarly, the sulfonate group is the conjugate base of a strong acid (sulfonic acid) and therefore remains negatively charged even in highly acidic solutions. Because both the cationic and anionic groups are strong electrolytes, their ionization state is not affected by changes in pH. This is in contrast to other zwitterionic detergents, such as those with carboxylate headgroups, which can become protonated at low pH.

It is important to note that prolonged exposure to extreme pH values (e.g., pH > 12 or pH < 2) and elevated temperatures could potentially lead to the degradation of any organic molecule, including Zwittergent 3-10. However, for the majority of biochemical applications, which are typically conducted between pH 4 and 10, Zwittergent 3-10 can be considered highly stable.

The Effect of pH on the Performance of Zwittergent 3-10

The performance of a detergent is primarily defined by its ability to form micelles and to effectively solubilize and stabilize biomolecules, particularly membrane proteins.

Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which detergent monomers begin to self-assemble into micelles. This is a crucial parameter as detergents are most effective at or above their CMC. For some zwitterionic detergents, the CMC can be influenced by pH, especially if the charge of the headgroup is altered.[4] However, as previously discussed, the headgroup of Zwittergent 3-10 maintains its zwitterionic character across a broad pH range. Consequently, the CMC of Zwittergent 3-10 is expected to be largely independent of pH. While extensive experimental data tabulating the CMC of Zwittergent 3-10 at various pH values is not available, the chemical principles governing its structure strongly suggest minimal pH-dependent variation in its CMC.

Table 1: Physicochemical Properties of Zwittergent 3-10

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₃NO₃S | [1] |

| Molecular Weight | 307.49 g/mol | [5] |

| Critical Micelle Concentration (CMC) | 25 - 40 mM | [1][2] |

| Aggregation Number | 41 | [2] |

Note: The CMC and aggregation number are typically determined in aqueous solutions, often without specifying the pH, implying measurements under near-neutral conditions.

Protein Solubilization

Zwittergent 3-10 is widely used for the solubilization of membrane proteins.[6][7] The efficiency of protein solubilization can be influenced by pH, as the surface charge of the target protein will vary with pH. At a pH equal to its isoelectric point (pI), a protein has a net neutral charge and often exhibits minimum solubility. Therefore, solubilization is generally more effective at a pH that is at least one unit away from the pI of the protein of interest.

While Zwittergent 3-10 itself is stable across a wide pH range, the optimal pH for solubilizing a specific protein will depend on the properties of that protein. In a study involving a detergent/polymer two-phase system for the enrichment of membrane proteins, the addition of SDS and an increase in pH were found to enhance the removal of soluble proteins, suggesting that pH can be a critical parameter in optimizing protein fractionation protocols that include zwitterionic detergents.

Experimental Protocols

For researchers wishing to quantify the effect of pH on the stability and performance of Zwittergent 3-10 for their specific application, the following experimental protocols are provided.

Protocol 1: Determination of Zwittergent 3-10 Stability at Different pH Values

This protocol outlines a method to assess the chemical stability of Zwittergent 3-10 over time at various pH values by monitoring for potential degradation.

Materials:

-

Zwittergent 3-10

-

A series of buffers covering the desired pH range (e.g., citrate for pH 3-6, phosphate for pH 6-8, borate for pH 8-10)

-

High-performance liquid chromatography (HPLC) system with an evaporative light scattering detector (ELSD) or a charged aerosol detector (CAD)

-

pH meter

-

Incubator or water bath

Procedure:

-

Prepare stock solutions of Zwittergent 3-10 in each of the selected buffers at a concentration above its CMC (e.g., 50 mM).

-

Verify the pH of each solution using a calibrated pH meter.

-

For each pH, aliquot the Zwittergent 3-10 solution into several sealed vials.

-

Incubate the vials at a controlled temperature (e.g., room temperature, 37°C, or a higher temperature to accelerate potential degradation).

-

At designated time points (e.g., 0, 1, 7, 14, and 30 days), remove a vial from each pH series.

-

Analyze the sample by HPLC-ELSD/CAD. A reversed-phase C18 column is typically suitable. The mobile phase can be a gradient of water and an organic solvent like acetonitrile or methanol, both containing a low concentration of a non-volatile acid like trifluoroacetic acid (if compatible with the detector).

-

Monitor for the appearance of new peaks, which would indicate degradation products, and a decrease in the area of the main Zwittergent 3-10 peak.

-

Quantify the percentage of remaining Zwittergent 3-10 at each time point and pH to determine the rate of hydrolysis, if any.

Protocol 2: Determination of Critical Micelle Concentration (CMC) as a Function of pH

This protocol describes the determination of the CMC of Zwittergent 3-10 at different pH values using the fluorescent dye method with pyrene.

Materials:

-

Zwittergent 3-10

-

Pyrene

-

A series of buffers covering the desired pH range

-

Spectrofluorometer

Procedure:

-

Prepare a stock solution of pyrene in a suitable organic solvent (e.g., acetone) at a concentration of approximately 1 mM.

-

For each buffer of a specific pH, prepare a series of Zwittergent 3-10 solutions with concentrations spanning the expected CMC (e.g., from 1 mM to 100 mM).

-

To each Zwittergent 3-10 solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration of approximately 1 µM. Ensure the volume of the organic solvent is minimal to avoid affecting micellization.

-

Allow the solutions to equilibrate for at least one hour at a constant temperature.

-

Measure the fluorescence emission spectrum of each sample using an excitation wavelength of 335 nm. Record the intensities of the first (I₁) and third (I₃) vibronic peaks of the pyrene emission spectrum (typically around 373 nm and 384 nm, respectively).

-

Plot the ratio of the fluorescence intensities (I₁/I₃) as a function of the logarithm of the Zwittergent 3-10 concentration.

-

The CMC is determined as the concentration at which a sharp decrease in the I₁/I₃ ratio is observed. This change reflects the partitioning of pyrene from the polar aqueous environment into the nonpolar interior of the micelles.

-

Repeat this procedure for each pH to determine the effect of pH on the CMC.

Protocol 3: Assessment of Protein Solubilization Efficiency at Different pH Values

This protocol provides a general method to evaluate the effectiveness of Zwittergent 3-10 in solubilizing a model membrane protein at various pH levels.

Materials:

-

Membrane preparation containing the protein of interest

-

Zwittergent 3-10

-

A series of buffers covering the desired pH range

-

Ultracentrifuge

-

Protein concentration assay kit (e.g., BCA or Bradford assay)

-

SDS-PAGE and Western blotting reagents and equipment

Procedure:

-

Resuspend the membrane preparation in each of the chosen buffers to a final protein concentration of approximately 5-10 mg/mL.

-

To each membrane suspension, add Zwittergent 3-10 from a concentrated stock solution to a final concentration that is well above its CMC (e.g., 2-5% w/v).

-

Incubate the mixtures for a defined period (e.g., 1 hour) at a specific temperature (e.g., 4°C or room temperature) with gentle agitation.

-

Centrifuge the samples at high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the insoluble material.

-

Carefully collect the supernatant, which contains the solubilized proteins.

-

Determine the protein concentration in the supernatant using a suitable protein assay.

-

Analyze the solubilized proteins by SDS-PAGE to visualize the protein profile. The efficiency of solubilization of the target protein can be quantified by Western blotting using a specific antibody.

-

Compare the amount of solubilized protein at each pH to determine the optimal pH for solubilization with Zwittergent 3-10 for that specific protein.

Visualizations

Caption: Zwittergent 3-10's structure and its stability across a wide pH range.

Caption: Workflow for determining the Critical Micelle Concentration (CMC) at different pH values.

Caption: Experimental workflow for assessing protein solubilization efficiency at different pH values.

Conclusion

Zwittergent 3-10 is a highly stable and versatile zwitterionic detergent. Its chemical structure, featuring a sulfobetaine headgroup with a permanently charged quaternary ammonium cation and a sulfonate anion, confers it the ability to remain zwitterionic and, therefore, chemically stable across a broad pH range. While extensive quantitative data on the pH-dependence of its performance parameters like CMC are not widely published, the fundamental chemistry of the molecule suggests that its performance is likely to be consistent over a wide range of pH values. The optimal pH for protein solubilization using Zwittergent 3-10 will, however, be dependent on the specific properties of the target protein. The experimental protocols provided in this guide offer a framework for researchers to quantitatively assess the stability and performance of Zwittergent 3-10 under their specific experimental conditions, ensuring the optimization of their research and development workflows.

References

- 1. chemimpex.com [chemimpex.com]

- 2. High-throughput evaluation of the critical micelle concentration of detergents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring the Long-Term Hydrolytic Behavior of Zwitterionic Polymethacrylates and Polymethacrylamides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. N-Decyl-N,N-dimethyl-3-ammonio-1-propane sulphonate, 5 g, CAS No. 15163-36-7 | Detergents | Biochemistry | Life Science | Carl ROTH - International [carlroth.com]

- 6. A general path for large-scale solubilization of cellular proteins: From membrane receptors to multiprotein complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Membrane Protein Solubilization and Composition of Protein Detergent Complexes | Springer Nature Experiments [experiments.springernature.com]

Zwittergent 3-10 for the Solubilization of Oleosins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of Zwittergent 3-10, a zwitterionic detergent, for the solubilization of oleosins. Oleosins are highly hydrophobic proteins embedded in the phospholipid monolayer of oil bodies in plant seeds. Their effective solubilization is a critical step for their structural and functional characterization, as well as for various biotechnological and pharmaceutical applications. This document outlines the physicochemical properties of Zwittergent 3-10, detailed experimental protocols for oleosin extraction and solubilization, and methods for quantitative analysis.

Introduction to Oleosins and the Role of Solubilization

Oleosins are small (15-26 kDa) alkaline proteins that play a crucial role in stabilizing oil bodies, preventing them from coalescing during seed desiccation and germination. Their unique structure, featuring a long central hydrophobic domain that anchors the protein within the triacylglycerol core of the oil body, makes them notoriously difficult to solubilize in aqueous solutions.

Effective solubilization is paramount for:

-

Structural studies: To understand the three-dimensional structure of oleosins and their interactions with lipids and other proteins.

-

Functional characterization: To investigate the enzymatic or signaling activities of oleosins.

-

Downstream applications: For use in drug delivery systems, as emulsifiers in the food and cosmetic industries, and in the development of novel biomaterials.

Zwittergent 3-10, with its zwitterionic nature, offers a gentle yet effective means of disrupting the oil body membrane and solubilizing oleosins while preserving their native conformation.

Properties of Zwittergent 3-10

Zwittergent 3-10 (n-Decyl-N,N-dimethyl-3-ammonio-1-propanesulfonate) is a sulfobetaine-type zwitterionic detergent. Its key properties are summarized in the table below.[][2][3][4]

| Property | Value | Reference |

| Chemical Formula | C₁₅H₃₃NO₃S | [] |

| Molecular Weight | 307.49 g/mol | [] |

| Appearance | White solid | [3] |

| Critical Micelle Concentration (CMC) | 25-40 mM in aqueous solution | [][2][4] |

| Aggregation Number | 41 | [4] |

| Charge | Zwitterionic (net neutral charge over a wide pH range) | [3] |

Experimental Protocols

Extraction and Purification of Oleosins from Seeds

Prior to solubilization, oleosins must be extracted from the seed oil bodies. The following protocol is a widely used method for this purpose.[5][6]

Materials:

-

Plant seeds (e.g., Brassica juncea, soybean, sunflower)

-

Grinding buffer (0.1 M Tricine-KOH, pH 7.5, containing 0.6 M sucrose, 10 mM KCl, 1 mM MgCl₂, 1 mM EDTA, 2 mM DTT)

-

Flotation buffer (Grinding buffer with 0.4 M sucrose)

-

Urea solution (8 M)

-

Chloroform:methanol solution (2:1, v/v)

-

Diethyl ether

-

Acetone (cold)

-

Centrifuge (capable of 10,000 x g)

-

Homogenizer (e.g., mortar and pestle)

Procedure:

-

Homogenization: Grind the seeds in cold grinding buffer.

-

Filtration: Filter the homogenate through several layers of cheesecloth to remove cell debris.

-